molecular formula C13H12ClF3N2OS B2677200 [5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318469-47-5

[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B2677200
CAS No.: 318469-47-5
M. Wt: 336.76
InChI Key: YIYBNVKXVKIVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole-Based Compounds

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s serendipitous synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), the first pyrazole derivative with documented antipyretic and analgesic properties. Knorr’s work laid the foundation for systematic exploration of pyrazole heterocycles, which accelerated after Hans von Pechmann’s 1898 demonstration of pyrazole synthesis via acetylene and diazomethane. Early applications focused on antipyretics and dyes, but the mid-20th century saw pyrazoles emerge as privileged scaffolds in drug discovery. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first identification of a naturally occurring pyrazole derivative, challenging prior assumptions about their exclusivity to synthetic chemistry.

Modern pyrazole derivatives owe their pharmaceutical relevance to structural tunability. Substitutions at the 1-, 3-, and 5-positions enable precise modulation of electronic, steric, and pharmacokinetic properties. For instance, celecoxib, a 1,5-diarylpyrazole, exemplifies how regioselective functionalization yields cyclooxygenase-2 (COX-2) inhibitors with reduced gastrointestinal toxicity compared to nonselective NSAIDs.

Significance of Trifluoromethyl-Substituted Pyrazoles in Medicinal Chemistry

The trifluoromethyl (-CF$$_3$$) group has become a cornerstone of rational drug design due to its unique physicochemical properties:

  • Electron-withdrawing effects : The -CF$$_3$$ group polarizes adjacent bonds, enhancing hydrogen-bond acceptor capacity and influencing binding interactions.
  • Lipophilicity : Fluorine’s high electronegativity increases membrane permeability while maintaining metabolic stability.
  • Steric bulk : The trifluoromethyl group occupies ~3.5 Å of van der Waals space, mimicking isosteric groups like -Cl or -OCH$$_3$$ while imparting distinct electronic profiles.

Trifluoromethylpyrazoles feature prominently in clinical agents such as celecoxib (COX-2 inhibitor) and razaxaban (anticoagulant). Their success stems from synergistic interactions between the pyrazole core and -CF$$_3$$ substituents. For example, in celecoxib, the 3-trifluoromethyl group stabilizes a bioactive conformation through hydrophobic interactions with COX-2’s secondary pocket, conferring isoform selectivity.

Position of [5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol in Contemporary Research

This compound exemplifies three strategic design elements:

  • 1-Methyl Group : N-methylation blocks metabolic oxidation at the pyrazole’s 1-position, prolonging half-life.
  • 3-Trifluoromethyl Substituent : Enhances binding affinity to hydrophobic enzyme pockets while resisting cytochrome P450-mediated deactivation.
  • 5-[(4-Chlorobenzyl)sulfanyl] Moiety : The sulfanyl (thioether) linker provides conformational flexibility, enabling optimal positioning of the 4-chlorobenzyl group for target engagement. Chlorine’s electron-withdrawing effects may further stabilize aryl-receptor interactions.

The hydroxymethyl group at the 4-position introduces a polar handle for prodrug derivatization or hydrogen-bonding interactions. Preliminary computational studies suggest that this group participates in water-mediated contacts within enzymatic active sites, potentially improving solubility without compromising membrane penetration.

Theoretical Framework and Research Rationale

The compound’s design aligns with two established medicinal chemistry strategies:

A. Bioisosteric Replacement
The sulfanyl linker (-S-) serves as a bioisostere for ether (-O-) or methylene (-CH$$_2$$-) groups, mitigating oxidative metabolism while preserving spatial orientation. Comparative molecular field analysis (CoMFA) of analogous compounds indicates that sulfur’s larger atomic radius and lower electronegativity relative to oxygen optimize steric and electronic complementarity with target proteins.

B. Fluorine-Specific Interactions
Density functional theory (DFT) calculations on trifluoromethylpyrazoles reveal that the -CF$$_3$$ group engages in orthogonal dipole interactions with backbone carbonyls in enzyme active sites. These interactions, coupled with fluorine’s capacity to displace bound water molecules, enhance binding entropy and selectivity.

Table 1 : Key Structural Features and Proposed Roles

Feature Role
1-Methyl group Metabolic stabilization via N-alkylation
3-Trifluoromethyl Hydrophobic anchoring; electron withdrawal
5-(4-Chlorobenzylsulfanyl) Target-specific orientation; π-stacking with aromatic residues
4-Hydroxymethyl Solubility enhancement; hydrogen-bond donor/acceptor functionality

This multilayered design rationale underscores the compound’s potential as a versatile intermediate for developing kinase inhibitors, antimicrobial agents, or anti-inflammatory therapeutics. Ongoing research focuses on elucidating its structure-activity relationships through systematic substitution at the 4-hydroxymethyl position.

Properties

IUPAC Name

[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N2OS/c1-19-12(10(6-20)11(18-19)13(15,16)17)21-7-8-2-4-9(14)5-3-8/h2-5,20H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBNVKXVKIVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the chlorobenzyl sulfanyl group: This can be accomplished through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a thiol or thiolate anion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline ring using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products

    Oxidation: Formyl and carboxyl derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

ADAMTS-5 Inhibition

One of the significant applications of this compound is as an ADAMTS-5 inhibitor . ADAMTS-5 is an enzyme implicated in the degradation of aggrecan, a critical component of cartilage. Inhibiting this enzyme can potentially lead to therapeutic strategies for osteoarthritis and other degenerative joint diseases. The compound has demonstrated an IC50 value of 1.1 µM, indicating its potency in preventing aggrecan degradation .

Anticancer Research

Compounds featuring pyrazole structures are often explored for their anticancer properties. The presence of trifluoromethyl groups can enhance the lipophilicity and metabolic stability of these compounds, making them suitable candidates for further development in cancer therapy. Preliminary studies suggest that modifications on the pyrazole ring can lead to enhanced cytotoxicity against cancer cell lines .

Neuroprotective Effects

Emerging research indicates that certain pyrazole derivatives may exhibit neuroprotective effects, potentially through modulation of neuroinflammatory pathways or direct antioxidant activity. This area remains under investigation but offers a promising avenue for future studies focusing on neurodegenerative diseases .

Case Studies

StudyFindingsApplication
Inhibition of Aggrecan Degradation Demonstrated effective inhibition of ADAMTS-5 with an IC50 of 1.1 µMOsteoarthritis treatment
Antimicrobial Screening Similar compounds showed activity against Gram-positive and Gram-negative bacteriaDevelopment of new antibiotics
Cytotoxicity Assay Pyrazole derivatives exhibited selective cytotoxicity against various cancer cell linesCancer therapy development
Neuroprotection Studies Potential modulation of neuroinflammatory responses observedTreatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of [5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The compound’s sulfanyl and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Key Structural Insights :

  • The hydroxymethyl group at position 4 in the target compound contrasts with carbaldehyde () or oxadiazole () moieties in analogs, altering hydrogen-bonding capacity and lipophilicity.
  • The 4-chlorobenzylsulfanyl group at position 5 is critical for target specificity; substitution with bromine () or relocation of the CF₃ group () reduces bioactivity.

Physicochemical Properties

Physical properties of the target compound and analogs are influenced by substituent effects:

Compound / Source Melting Point (°C) Yield (%) Key Physicochemical Notes
Target Compound Not reported N/A Solid form; characterized by NMR and HRMS
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole 113–114 83.3 Higher melting point due to bromine and oxadiazole rigidity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-CF₃-pyrazole-4-carbaldehyde Not reported N/A Crystallographic data (R factor = 0.088) confirms planar pyrazole core
Pyroxasulfone Not reported N/A Liquid formulation for herbicide use; high solubility in organic solvents

Trends :

  • Bulky substituents (e.g., bromobenzyl in ) increase melting points due to enhanced van der Waals interactions.
  • Polar groups (e.g., hydroxymethyl in the target compound) improve aqueous solubility compared to nonpolar analogs like pyroxasulfone.

Target Compound

  • ADAMTS-5 Inhibition : Incorporated into (Z)-5-((5-((4-chlorobenzyl)thio)-1-methyl-3-CF₃-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, a potent inhibitor of extracellular matrix proteolysis .
  • Research Use: Not approved for therapeutic use but critical in studying vascular remodeling pathways .

Analog Compounds

  • Antibacterial Activity : 1,3,4-Oxadiazole derivatives () show EC₅₀ values as low as 8.72 µg/mL against Xanthomonas oryzae (Xoo). Activity drops when CF₃ is moved from position 5 to 3 (EC₅₀ >50 µg/mL) .
  • Antitumor Potential: N-(4-Chlorobenzyl)-N-(3-(1-(4-CF₃-phenyl)-pyrazol-4-yl)phenyl)ethanesulfonamide () demonstrates radio-sensitizing effects in breast cancer models.
  • Herbicidal Action : Pyroxasulfone () inhibits weed growth via sulfonylisoxazole activity, highlighting the role of sulfonyl groups in agrochemical design.

Mechanistic Insights :

  • Lipophilicity (logP) and substituent positioning dictate bioactivity. For example, the 4-chlorobenzylsulfanyl group in the target compound enhances binding to ADAMTS-5’s hydrophobic pockets , while oxadiazole derivatives () rely on hydrogen bonding with bacterial membranes.

Future Work :

  • Explore hybridizing the hydroxymethyl group with oxadiazole or carbaldehyde moieties to enhance ADAMTS-5 inhibition.
  • Investigate herbicidal or antibacterial applications by modifying sulfanyl substituents.

Biological Activity

The compound [5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, commonly referred to as Compound A , is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12ClF3N2OS
  • Molar Mass : 349.76 g/mol
  • CAS Number : 321553-47-3
  • Structure : The compound features a pyrazole ring substituted with a chlorobenzyl sulfanyl group and a trifluoromethyl group, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study involving various pyrazole compounds, derivatives similar to Compound A demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds were able to achieve up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

Compound A has also been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that similar pyrazole derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria. In particular, compounds were screened against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

3. Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. Compound A's structural features suggest potential activity against cancer cell lines. In vitro studies have indicated that related compounds can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of Compound A can be attributed to several mechanisms:

  • Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, Compound A may reduce inflammation and associated pain.
  • DNA Damage Induction in Cancer Cells : Similar pyrazole compounds have been shown to cause DNA damage in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : Some studies suggest that pyrazole derivatives may act as inhibitors of key enzymes involved in inflammation and cancer progression.

Case Study 1: Anti-inflammatory Effects

In an experimental model using carrageenan-induced paw edema in rats, a related pyrazole compound exhibited significant reduction in swelling compared to control groups, indicating strong anti-inflammatory properties .

Case Study 2: Antimicrobial Activity

A series of pyrazole derivatives were tested against Bacillus subtilis and Candida albicans. The results demonstrated that certain modifications in the structure enhanced antimicrobial efficacy, suggesting that Compound A could similarly exhibit broad-spectrum antimicrobial activity .

Data Summary

PropertyValue
Molecular FormulaC13H12ClF3N2OS
Molar Mass349.76 g/mol
CAS Number321553-47-3
Anti-inflammatory ActivityUp to 85% inhibition of TNF-α
Antimicrobial ActivityEffective against E. coli and S. aureus
Anticancer ActivityInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol?

  • Methodology : A feasible approach involves multi-step condensation and functionalization. For example, thioether formation via nucleophilic substitution between a chlorobenzyl thiol precursor and a pyrazole intermediate (e.g., 1-methyl-3-trifluoromethylpyrazole). Refluxing in polar aprotic solvents (e.g., DMSO or DMF) with a base (e.g., KOH or NaH) can promote the reaction, followed by purification via recrystallization or column chromatography . Modifications to this protocol, such as adjusting reaction time or temperature, may optimize yields.

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and functional groups (e.g., sulfanyl and methanol moieties).
  • X-ray diffraction : Single-crystal X-ray analysis with refinement programs like SHELXL ( ) to resolve bond lengths, angles, and stereochemistry. SHELXL is robust for handling trifluoromethyl and aromatic groups, as seen in related pyrazole derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow guidelines for sulfanyl-containing and fluorinated compounds:

  • Use fume hoods and personal protective equipment (PPE) to mitigate exposure to volatile intermediates.
  • Refer to safety data sheets (SDS) for analogous compounds (e.g., 4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) for toxicity and disposal recommendations .
  • Monitor for potential irritancy or sensitization, especially with chlorobenzyl groups.

Advanced Research Questions

Q. How can synthetic yields be improved for the sulfanyl-functionalized pyrazole core?

  • Methodology : Optimize reaction conditions using design-of-experiments (DoE):

  • Solvent screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance nucleophilicity of the thiol group.
  • Catalysis : Explore phase-transfer catalysts or metal-mediated coupling (e.g., CuI for thioether formation).
  • Temperature gradients : Gradual heating (e.g., 60–100°C) to balance reaction rate and byproduct formation.
    • Validation : Compare yields via HPLC ( ) and track intermediates using 19^19F NMR for trifluoromethyl group stability .

Q. How do electronic effects of the 4-chlorobenzyl and trifluoromethyl groups influence biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl or varying the sulfanyl position) and assay against target enzymes (e.g., carbonic anhydrases, as seen in related pyrazole-sulfonamide hybrids ).
  • Computational modeling : Density functional theory (DFT) to calculate electrostatic potentials and HOMO-LUMO gaps, correlating with experimental IC50_{50} values.

Q. How can contradictions in crystallographic data (e.g., disordered trifluoromethyl groups) be resolved?

  • Methodology :

  • Refinement strategies : Use SHELXL’s restraints (e.g., AFIX, ISOR) to model disorder in the trifluoromethyl group. High-resolution data (≤ 0.8 Å) improves accuracy .
  • Validation tools : Cross-check with Hirshfeld surface analysis or independent software (e.g., Olex2) to ensure thermal ellipsoid合理性.
  • Complementary techniques : Pair X-ray data with solid-state NMR to resolve dynamic disorder .

Q. What strategies mitigate hydrolysis of the methanol group during storage?

  • Methodology :

  • Stabilization : Store under inert atmosphere (N2_2/Ar) at low temperatures (-20°C) in anhydrous solvents (e.g., THF or acetonitrile).
  • Derivatization : Protect the methanol as a stable ether (e.g., tert-butyldimethylsilyl ether) during synthesis, followed by deprotection before use .
  • Analytical monitoring : Track degradation via periodic LC-MS to assess hydrolytic stability under varying pH and humidity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.